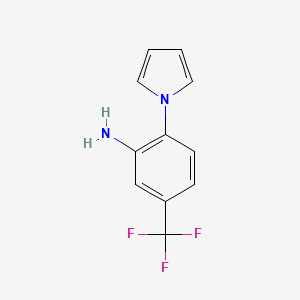

2-(1H-Pyrrol-1-yl)-5-(Trifluormethyl)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H10N2 . It is a solid substance at 20 degrees Celsius .

Synthesis Analysis

An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .

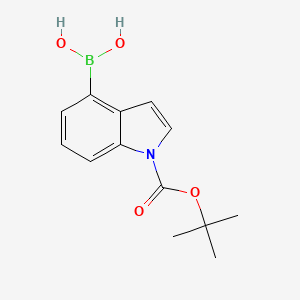

Molecular Structure Analysis

The molecular structure of “2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline” consists of a pyrrole ring attached to an aniline group . The molecular weight of this compound is 158.204 .

Chemical Reactions Analysis

The compound has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction . This reaction involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds .

Physical and Chemical Properties Analysis

“2-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)aniline” is a solid substance at 20 degrees Celsius . It has a molecular weight of 158.204 .

Wissenschaftliche Forschungsanwendungen

- Bedeutung: Dieses Syntheseverfahren ermöglicht die effiziente Konstruktion komplexer heterocyclischer Strukturen, die in der Medikamentenentwicklung und Materialwissenschaft Anwendung finden .

Katalytische Oxidative Cyclisierung mit Kupfer

Analytische Chemie

Wirkmechanismus

Target of Action

Similar compounds like 2-(1h-pyrrol-1-yl)anilines are often used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .

Mode of Action

or gold-catalyzed cyclizations. These reactions proceed through C–C bond cleavage and new C–C and C–N bond formation .

Biochemical Pathways

The resulting pyrrolo[1,2-a]quinoxalines from similar compounds have significant potential for many biological and optical applications .

Result of Action

Similar compounds have been used to synthesize pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .

Safety and Hazards

This compound is air sensitive and should be stored under inert gas . It may cause serious eye irritation and skin irritation . Protective gloves, eye protection, and face protection should be worn when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in oxidative cyclization processes. It interacts with enzymes such as copper(II) catalysts, which facilitate the formation of pyrrolo[1,2-a]quinoxalines through a domino reaction involving C–C bond cleavage and new C–C and C–N bond formation . The compound’s interaction with alkylsilyl peroxides suggests the involvement of alkyl radical species in the reaction cascade . These interactions highlight the compound’s potential in synthetic organic chemistry and its utility in creating complex molecular structures.

Cellular Effects

The effects of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in oxidative cyclization reactions suggests that it may impact redox balance within cells, potentially affecting cellular responses to oxidative stress . Additionally, its interactions with enzymes and other biomolecules could lead to alterations in metabolic pathways, influencing overall cellular function.

Molecular Mechanism

At the molecular level, 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to undergo oxidative cyclization in the presence of copper(II) catalysts and alkylsilyl peroxides indicates that it may act as a substrate for enzyme-mediated reactions . This process involves the generation of alkyl radical species, which participate in the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . Higher doses could lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in oxidative cyclization reactions highlights its role in redox processes and the generation of reactive intermediates . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical activity.

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLPAJJJYDQMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664997-23-3 |

Source

|

| Record name | 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)

![2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2581805.png)

![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2581808.png)